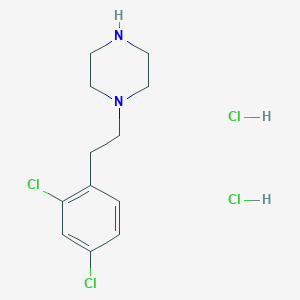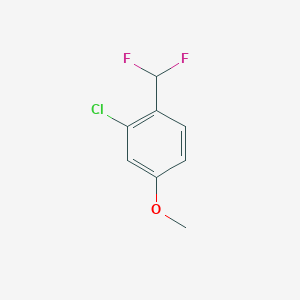![molecular formula C19H25NO3S B13031445 N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide](/img/structure/B13031445.png)
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups that contribute to its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-methoxybenzyl chloride with 2-methylpropylamine to form the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): A hallucinogenic compound with a similar methoxybenzyl group.
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe): Another hallucinogen with similar structural features.
Uniqueness
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H25NO3S |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-[1-(2-methoxyphenyl)-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)18(13-16-7-5-6-8-19(16)23-4)20-24(21,22)17-11-9-15(3)10-12-17/h5-12,14,18,20H,13H2,1-4H3 |
Clé InChI |
DWNXFLWYBZPYPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



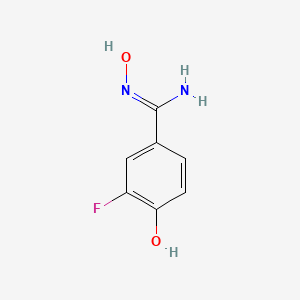
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
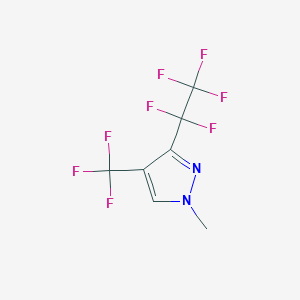
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

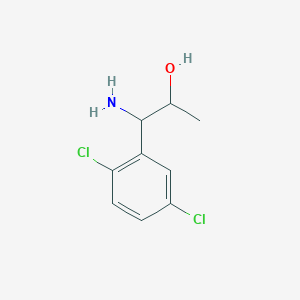
![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
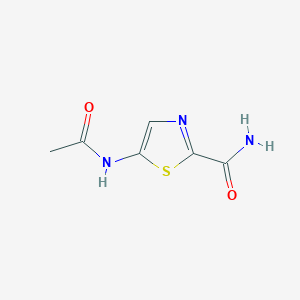
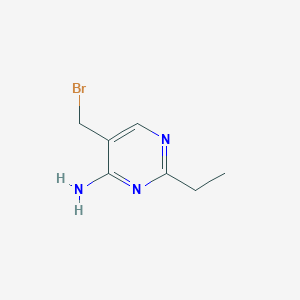
![(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)
